molecular formula C15H14N2 B13662462 8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine

8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine

Cat. No.: B13662462
M. Wt: 222.28 g/mol
InChI Key: JMFMINGXKUCTAP-UHFFFAOYSA-N
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Description

8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine (CAS 1550406-48-8) is a high-value chemical scaffold for medicinal chemistry and drug discovery research. This compound belongs to the imidazo[1,2-a]pyridine class, a privileged structure known for its significant and diverse pharmacological properties . This specific derivative is of particular interest in oncology and neuroscience research. Structural analogues with lipophilic substituents like a methyl group at the 8-position have been identified as essential for biological activity . Recent studies on novel imidazo[1,2-a]pyridine derivatives have demonstrated potent anti-inflammatory and anti-cancer effects in cell line models, such as MDA-MB-231 (breast cancer) and SKOV3 (ovarian cancer) . The mechanism of action is believed to involve the suppression of key pro-inflammatory signaling pathways, including NF-κB and STAT3, leading to the downregulation of downstream target genes like COX-2 and iNOS, and ultimately inhibiting cancer cell viability . Furthermore, closely related compounds have been explored as first selective inhibitors of the excitatory amino acid transporter subtype 3 (EAAT3), highlighting the potential of this chemical series in neuroscience research . Researchers can utilize this compound as a key intermediate or precursor for further structural diversification. The molecule is amenable to various synthetic transformations, including palladium-catalyzed cross-coupling reactions at different positions on the heterocyclic core, enabling the rapid synthesis of libraries for structure-activity relationship (SAR) studies . We supply this compound with high purity and quality assurance. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

8-methyl-2-(2-methylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2/c1-11-6-3-4-8-13(11)14-10-17-9-5-7-12(2)15(17)16-14/h3-10H,1-2H3

InChI Key

JMFMINGXKUCTAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CN3C=CC=C(C3=N2)C

Origin of Product

United States

Structure Activity Relationship Sar Studies of 8 Methyl 2 O Tolyl Imidazo 1,2 a Pyridine Analogues

Positional Scanning and Substituent Effects on Biological Activitynih.goveco-vector.comresearchgate.netnih.govmdpi.com

Systematic modifications of the imidazo[1,2-a]pyridine (B132010) core have demonstrated that the nature and position of substituents play a crucial role in determining the biological profile of the resulting analogues.

Influence of Substituents at the C-2 Positionnih.govresearchgate.netnih.gov

The C-2 position of the imidazo[1,2-a]pyridine scaffold is a key site for modification, with substituents in this position significantly influencing the molecule's interaction with biological targets. researchgate.net While functionalization at the C-3 position is more common due to the electronic properties of the ring system, C-2 modifications are critical for the activity of several compounds. tandfonline.comresearchgate.net For instance, the commercial success of drugs like Zolimidine and Miroprofen underscores the therapeutic potential of C-2 functionalized imidazo[1,2-a]pyridines. tandfonline.comresearchgate.net

Research into antituberculosis agents has shown that substitutions at the C-2 and C-6 positions are vital for potency. In one study, replacing a methyl group with a 2-ethyl group at the C-2 position, in conjunction with a 6-chloro substituent, led to a compound with significantly improved potency against both extracellular and intracellular Mycobacterium tuberculosis. rsc.org This highlights the sensitivity of the biological activity to even small alkyl substitutions at this position.

Impact of Methyl Substitution at the C-8 Positionnih.govnih.govbio-conferences.org

The C-8 position of the pyridine (B92270) ring is another important site for modulation of activity. The presence of a methyl group at this position can influence the electronic properties and steric profile of the scaffold. In the context of c-Met inhibitors, studies have shown that substituents at the C-7 or C-8 position can have varied effects. For example, replacing the nitrogen atom at the 8-position of an imidazo[1,2-a]pyrimidine (B1208166) with a C-F bond in an imidazo[1,2-a]pyridine was a successful bioisosteric replacement strategy to maintain the electron-deficient nature of the bicyclic ring, which is crucial for π–π stacking interactions with Tyr-1230 in the c-Met active site. nih.gov However, a bulky C-8 CF3 substituent was found to be detrimental to activity, likely due to steric hindrance. nih.gov While specific data on an 8-methyl group in this context is limited, these findings suggest that the size and electronic nature of the C-8 substituent are critical determinants of inhibitory activity.

Role of the Aryl Group (o-tolyl, p-tolyl, m-tolyl) in Modulating Activity and Selectivitynih.govnih.govbio-conferences.org

The nature and substitution pattern of the aryl group at the C-2 position are pivotal in fine-tuning the biological activity and selectivity of imidazo[1,2-a]pyridine analogues. The orientation of the methyl group on the phenyl ring (ortho, meta, or para) can alter the molecule's conformation and its ability to fit into a specific binding pocket.

In a study of imidazo[1,2-a]pyridine-based 5-lipoxygenase (5-LO) inhibitors, a 2-(4-morpholinophenyl) substituent was identified as a key feature for potent inhibition. nih.gov While this study did not directly compare tolyl isomers, it underscores the importance of the substitution pattern on the C-2 phenyl ring. The para position was found to be optimal for accommodating a bulky and polar morpholino group, suggesting that this position is directed towards the solvent-exposed region of the binding site. This implies that a p-tolyl group might offer different interactions compared to an o-tolyl or m-tolyl group, which would project the methyl group into different regions of the binding pocket, potentially leading to either favorable or unfavorable steric interactions.

The table below illustrates the impact of C-2 aryl substituents on the 5-LO inhibitory activity.

CompoundC-2 Substituent5-LO Inhibition IC₅₀ (µM) (Intact Cells)5-LO Inhibition IC₅₀ (µM) (Cell-free)
1 4-morpholinophenyl0.160.1
2 Phenyl>10>10
3 4-methoxyphenyl1.30.8

Data sourced from a study on 5-lipoxygenase inhibitors. nih.gov

Effects of Linkers and Peripheral Modificationsrsc.orgchemdiv.commdpi.comscirp.org

Furthermore, the introduction of different functional groups, such as formyl or ester groups at the C-3 position, can serve as handles for further derivatization, allowing for the exploration of a wider chemical space. mdpi.com

Conformational Analysis and Stereochemical Considerations in SAR

For the 2-(o-tolyl) analogue, the ortho-methyl group is expected to induce a more pronounced twist compared to a p-tolyl or m-tolyl isomer due to steric hindrance. This fixed conformation might be beneficial for binding to some targets by reducing the entropic penalty upon binding, but it could also be detrimental if the preferred binding conformation is more planar.

Molecular docking studies have been employed to understand the binding modes of these inhibitors. For instance, in the case of c-Met inhibitors, the imidazo[1,2-a]pyridine core was shown to engage in a critical π–π stacking interaction with Tyr-1230. nih.gov The conformation of the C-2 aryl group and its substituents would dictate how effectively the molecule can be accommodated within the binding pocket and interact with surrounding residues.

Development of Focused Compound Libraries for SAR Explorationresearchgate.netnih.govmdpi.comresearchgate.net

The systematic exploration of SAR for the imidazo[1,2-a]pyridine scaffold has been greatly facilitated by the development of focused compound libraries. These libraries are collections of structurally related compounds where specific positions on the scaffold are varied to probe their effect on biological activity.

Strategies for library synthesis often involve multi-component reactions or the parallel synthesis of analogues from common intermediates. For example, a library of imidazo[1,2-a]pyridine amides was synthesized to explore SAR for antituberculosis activity, leading to the identification of potent clinical candidates. rsc.org Similarly, virtual screening of large compound libraries followed by the focused synthesis of hits has been used to identify novel imidazo[1,2-a]pyridine-based inhibitors for targets like visceral leishmaniasis. nih.gov This approach allows for the rapid expansion of the SAR and the identification of key pharmacophoric features. The use of scaffold hopping strategies, where the imidazo[1,2-a]pyridine core is used to replace other heterocyclic systems, has also proven effective in developing novel covalent inhibitors. rsc.org

Molecular Mechanisms of Action and Target Engagement of 8 Methyl 2 O Tolyl Imidazo 1,2 a Pyridine Derivatives

Investigation of Receptor/Enzyme Binding and Modulation

The imidazo[1,2-a]pyridine (B132010) core serves as a privileged scaffold in medicinal chemistry, allowing for structural modifications that yield derivatives capable of potent and often selective interactions with various biological targets. Research has elucidated several key mechanisms through which these compounds exert their effects.

The excitatory amino acid transporter 3 (EAAT3), also known as SLC1A1, plays a critical role in regulating glutamate (B1630785) levels in the central nervous system. The dysfunction of this transporter is implicated in various neurological disorders. A screening of a large compound library led to the identification of an imidazo[1,2-a]pyridine derivative as a selective inhibitor of EAAT3. researchgate.net

Specifically, the analogue 2-(furan-2-yl)-8-methyl-N-(o-tolyl)imidazo[1,2-a]pyridin-3-amine (3a) was found to have a greater than 20-fold preference for inhibiting EAAT3 over other subtypes like EAAT1, EAAT2, and EAAT4. researchgate.net Structure-activity relationship (SAR) studies revealed that a small lipophilic substituent, such as a methyl group at the 8-position, was crucial for its activity. Further optimization led to the discovery of analogue 3e , which displayed a 35-fold selectivity for EAAT3. researchgate.net The selectivity of these compounds provides valuable tools for studying the specific physiological and pathophysiological roles of EAAT3. researchgate.net

Table 1: EAAT3 Inhibitory Activity of Imidazo[1,2-a]pyridine Analogues

Compound Target IC50 (μM) Selectivity vs EAAT1,2,4
3a EAAT3 13 >20-fold
3e EAAT3 7.2 ~35-fold

The aldehyde dehydrogenase (ALDH) superfamily, particularly the ALDH1A isoforms, are crucial enzymes in cellular detoxification and retinoic acid synthesis. The ALDH1A3 isoform is overexpressed in various cancer stem cells, making it a promising target for oncology. nih.govresearchgate.net A novel series of imidazo[1,2-a]pyridine derivatives have been designed and evaluated as potent inhibitors of the ALDH1A family. nih.gov

Through structure-based optimization, compounds were developed that showed significant in vitro efficacy against human recombinant ALDH1A3 and selectivity over the related isoforms ALDH1A1 and ALDH1A2. nih.gov An in-depth biochemical investigation of the most effective derivatives, 3c and 3f , confirmed their competitive inhibitory profile. nih.gov Compound 3f was identified as a first-in-class submicromolar competitive inhibitor of ALDH1A3, demonstrating the potential of this chemical scaffold for targeting cancer stem cells. researchgate.netnih.gov

Table 2: ALDH1A Isoform Inhibition by Imidazo[1,2-a]pyridine Derivatives

Compound Target IC50 (μM) Inhibition Profile
3c ALDH1A3 Data not specified Effective Inhibitor
3f ALDH1A3 Submicromolar Competitive Inhibitor

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Selective COX-2 inhibitors are sought after for their anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed as new, potent COX-2 inhibitors. nih.gov

Among the synthesized compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) demonstrated the highest potency and selectivity against the COX-2 enzyme. nih.gov Molecular docking studies indicated that the methylsulfonyl (SO2Me) pharmacophore fits into a secondary pocket of the COX-2 active site, which contributes to its high selectivity over the COX-1 isoform. nih.govwaocp.org

Table 3: COX-2 Inhibitory Potency and Selectivity of Compound 5n

Compound COX-1 IC50 (μM) COX-2 IC50 (μM) Selectivity Index (COX-1/COX-2)
5n 35.6 0.07 508.6
Celecoxib (Reference) 42.1 0.09 467.7

Chronic inflammation is a key driver of many diseases, including cancer. The STAT3 and NF-κB signaling pathways are central regulators of inflammation. A novel imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine -3-amine (MIA) , has been shown to exert anti-inflammatory effects by modulating these pathways. ebi.ac.ukacs.org

Research in breast and ovarian cancer cell lines demonstrated that MIA suppresses the NF-κB and STAT3 signaling pathways. acs.org Molecular docking studies suggested that MIA binds to the NF-κB p50 subunit. acs.org This inhibition leads to downstream effects, including reduced expression of inducible nitric oxide synthase (iNOS) and COX-2, and a decrease in the levels of inflammatory cytokines. nih.govebi.ac.uk The compound was also found to suppress STAT3 phosphorylation. researchgate.net These findings indicate that the anti-inflammatory activity of this class of compounds is mediated through the suppression of key pro-inflammatory signaling cascades. acs.org

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that control DNA topology, making them validated targets for antibacterial agents. ebi.ac.uk A series of 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridine derivatives have been identified as dual inhibitors that target the ATPase domains of both DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit). researchgate.netebi.ac.uk

These compounds exhibited potent antibacterial activity against a range of important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant Streptococcus pneumoniae. researchgate.net The dual-targeting mechanism is advantageous as it may slow the development of bacterial resistance. ebi.ac.uk

Phospholipase A2 (PLA2) enzymes are involved in numerous inflammatory conditions through their role in hydrolyzing phospholipids (B1166683) to produce lipid mediators. researchgate.net While direct inhibition of PLA2 by 8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine derivatives is not extensively documented, research on closely related scaffolds highlights the potential of this chemical class. A novel series of inhibitors for lipoprotein-associated phospholipase A2 (Lp-PLA2) were developed based on the imidazo[1,2-a]pyrimidine (B1208166) scaffold, a structure closely related to the imidazo[1,2-a]pyridine core. researchgate.net

This research demonstrated that the imidazo-fused heterocyclic system is a viable backbone for designing potent Lp-PLA2 inhibitors. researchgate.net The successful development of these compounds suggests that the imidazo[1,2-a]pyridine scaffold could similarly be functionalized to create effective inhibitors of PLA2 enzymes, representing a promising area for future investigation.

Anti-TNF-α Production Mechanisms

Derivatives of imidazo[1,2-a]pyridine have demonstrated notable anti-inflammatory properties, including the ability to suppress the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. The mechanisms underlying this effect are multifaceted and involve the modulation of crucial intracellular signaling pathways.

One significant mechanism involves the inhibition of the STAT3/NF-κB signaling cascade. For instance, the derivative 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) has been shown to exert anti-inflammatory effects by modulating this pathway. This modulation leads to a reduction in the expression of inflammatory mediators, including TNF-α. nih.gov Furthermore, studies have indicated that certain imidazo[1,2-a]pyridine derivatives can inhibit the inducible TNF-α promoter activity in T cells, directly impacting its gene expression.

The anti-inflammatory actions of these compounds are also linked to the downregulation of other key inflammatory players such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov By targeting these central nodes in the inflammatory response, imidazo[1,2-a]pyridine derivatives can effectively reduce the production of TNF-α and other pro-inflammatory cytokines.

Cellular Pathway Interrogation

The biological activities of this compound derivatives extend to the modulation of fundamental cellular processes, including those involved in cancer and microbial pathogenesis.

A significant body of research has highlighted the anti-cancer potential of imidazo[1,2-a]pyridine derivatives, which can inhibit cancer cell proliferation and induce apoptosis through various molecular mechanisms. researchgate.net

One key pathway targeted by these compounds is the PI3K/Akt/mTOR signaling cascade, which is often dysregulated in cancer and plays a crucial role in cell survival and proliferation. nih.gov Certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα, a key component of this pathway. nih.gov Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis. For example, treatment of melanoma and cervical cancer cells with specific derivatives has been shown to reduce the levels of phosphorylated protein kinase B (Akt) and the mechanistic target of rapamycin (B549165) (mTOR). nih.gov

Furthermore, these compounds can trigger the intrinsic apoptotic pathway. This is evidenced by their ability to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov Some derivatives have also been shown to induce apoptosis through a p53/Bax-mediated activation of the mitochondrial pathway. researchgate.net The activation of this pathway ultimately leads to the cleavage of caspase-3, a key executioner of apoptosis. researchgate.net

The anti-proliferative effects of these derivatives are also linked to their ability to induce cell cycle arrest, often at the G2/M phase. researchgate.net This is associated with an increased expression of cell cycle inhibitors like p53 and p21. nih.gov

Derivative ClassCancer Cell LineObserved EffectMolecular Mechanism
Imidazo[1,2-a]pyridinesMelanoma (A375), Cervical (HeLa)Inhibition of proliferation, induction of apoptosisInhibition of AKT/mTOR pathway, increased p53 and p21
Imidazo[1,2-a]pyridinesBreast, OvarianReduced cell viability, anti-inflammatoryModulation of STAT3/NF-κB pathway, suppression of Bcl-2
Imidazo[1,2-a]pyridinesHeLaInduction of apoptosisp53/Bax-mediated mitochondrial pathway activation

The imidazo[1,2-a]pyridine scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives of this class have demonstrated activity against both Gram-positive and Gram-negative bacteria.

One proposed mechanism for their antibacterial action is the inhibition of the bacterial beta subunit of DNA gyrase. innovareacademics.in This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Molecular docking studies have supported the hypothesis that these compounds can bind to and inhibit this crucial bacterial enzyme. innovareacademics.in

In addition to antibacterial activity, imidazo[1,2-a]pyridine derivatives have also shown potential as antifungal agents. nih.gov While the exact mechanisms are still under investigation, their broad-spectrum antimicrobial properties make them an area of active research in the fight against infectious diseases.

Derivative ClassMicrobe TypePotential Mechanism of Action
Imidazo[1,2-a]pyridinesGram-positive and Gram-negative bacteriaInhibition of the bacterial beta subunit of DNA gyrase
Imidazo[1,2-a]pyridinesFungiUnder investigation

Specific Molecular Interactions and Binding Site Characterization (e.g., through crystallographic studies)

Understanding the specific molecular interactions between imidazo[1,2-a]pyridine derivatives and their biological targets is crucial for rational drug design. While crystallographic data for this compound itself is not available, studies on related compounds have provided valuable insights.

X-ray crystallography studies on other imidazo[1,2-a]pyridine analogues have confirmed the planarity of the core heterocyclic ring system. nih.gov This structural feature is important for its interaction with the active sites of target proteins. These studies have also revealed key intermolecular interactions, such as hydrogen bonds and π-π stacking, which stabilize the binding of these compounds to their targets. nih.gov

Molecular docking simulations have further elucidated the binding modes of these derivatives with various protein targets. For example, docking studies with the bacterial beta subunit of DNA gyrase have shown that these compounds can fit into the active site and interact with key amino acid residues. innovareacademics.in Similarly, docking studies with cancer-related proteins like PI3Kα and the STAT3 protein have predicted specific binding interactions that are consistent with their observed biological activities. researchgate.net These computational models provide a theoretical basis for the structure-activity relationships observed in this class of compounds and guide the synthesis of new derivatives with improved potency and selectivity. acs.org

Preclinical Biological Evaluation of 8 Methyl 2 O Tolyl Imidazo 1,2 a Pyridine Derivatives

In Vitro Efficacy Studies

Anti-cancer Activity in Various Cell Lines

There is no specific information available in the reviewed scientific literature regarding the in vitro anti-cancer activity of 8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine in various cancer cell lines. While numerous studies have demonstrated the anti-proliferative effects of other imidazo[1,2-a]pyridine (B132010) derivatives against a range of cancers including breast, lung, colon, and leukemia, specific IC50 values and detailed mechanistic studies for this compound have not been reported. rsc.orgchemmethod.comnih.govnih.govchemmethod.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.net

Antimicrobial Spectrum (Antibacterial, Antifungal, Antimycobacterial, Antiprotozoal)

Detailed studies on the antimicrobial spectrum of this compound are not available in the current body of scientific literature. The imidazo[1,2-a]pyridine scaffold is known to be a versatile pharmacophore with derivatives exhibiting a broad range of antimicrobial activities. innovareacademics.inekb.egnih.gov For instance, certain derivatives have shown potent activity against various strains of bacteria, fungi, mycobacteria, and protozoa. nih.govplos.orgnih.govresearchgate.netnih.govscirp.orgrsc.orgnih.govscite.ai However, specific data, such as minimum inhibitory concentrations (MICs) for this compound against a panel of microorganisms, have not been published.

Anti-inflammatory and Immunomodulatory Effects

Specific preclinical data on the anti-inflammatory and immunomodulatory effects of this compound are not found in the reviewed literature. Research on structurally related compounds, such as 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, has indicated that the 8-methyl-imidazo[1,2-a]pyridine core can be associated with anti-inflammatory properties through the modulation of signaling pathways like STAT3/NF-κB. nih.govsmolecule.comnih.gov However, direct evidence and detailed mechanistic studies for this compound are absent. researchgate.netresearchgate.net

Cellular Viability and Selectivity Studies

Specific cellular viability and selectivity studies for this compound are not reported in the reviewed scientific literature. While the evaluation of cytotoxicity in cancer cell lines versus normal cell lines is a critical step in preclinical assessment, and has been performed for other imidazo[1,2-a]pyridine derivatives, such data is not available for the specific compound . researchgate.netmdpi.comnih.gov

DNA Interaction Studies (e.g., intercalation, cleavage)

There is no information available in the public domain regarding DNA interaction studies, such as intercalation or cleavage assays, for this compound. While some dicationic imidazo[1,2-a]pyridine derivatives have been shown to have strong DNA affinities, this has not been specifically investigated for this compound. nih.gov

In Vivo Studies in Relevant Animal Models (excluding human trials)

In vivo investigations are crucial for understanding the physiological effects and potential therapeutic utility of a new chemical entity. For the imidazo[1,2-a]pyridine class, studies have progressed to animal models to assess their efficacy and pharmacological properties.

The anti-inflammatory and analgesic potential of imidazo[1,2-a]pyridine derivatives has been evaluated in established animal models of pain and inflammation. A significant study investigated the antinociceptive effects of a series of novel 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, including a derivative with an 8-methyl substitution, using the formalin test in mice. researchgate.netnih.gov The formalin test is a widely used model to assess the efficacy of analgesic compounds, distinguishing between nociceptive and inflammatory pain phases.

In this model, a number of derivatives demonstrated significant antinociceptive activity when compared to the control group. nih.gov The compound 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine was identified as the most potent and selective inhibitor of the COX-2 enzyme in in vitro assays, with an IC50 value of 0.07 µM and a selectivity index of 508.6. researchgate.netnih.gov The in vivo formalin test results for a selection of the synthesized derivatives are summarized below.

Compound DerivativeIn Vivo Antinociceptive Activity (Formalin Test)Significance (p-value vs. Control)
5aSignificant< 0.05
5dSignificant< 0.05
5hSignificant< 0.05
5iSignificant< 0.05
5kSignificant< 0.05
5n (8-methyl derivative)Not explicitly stated for this specific derivative in the formalin test, but noted as the most potent in vitro.N/A
5qSignificant< 0.05
5rSignificant< 0.05
5sSignificant< 0.05
5tSignificant< 0.05

This table summarizes the reported significant antinociceptive activity of several imidazo[1,2-a]pyridine derivatives in the formalin test. While compound 5n, the 8-methyl derivative, was the most potent in vitro, the specific in vivo results for this individual compound in the formalin test were not detailed in the referenced literature. nih.gov

As of the current scientific literature, there is no published preclinical pharmacokinetic or pharmacodynamic data for this compound or its closely related derivatives that have demonstrated in vivo efficacy.

Pharmacokinetic studies, which encompass the absorption, distribution, metabolism, and excretion (ADME) of a compound, are essential to determine its bioavailability and persistence in the body. Similarly, pharmacodynamic studies are necessary to understand the relationship between drug concentration and its observed effect.

While research on other imidazo[1,2-a]pyridine derivatives has included pharmacokinetic assessments, this information is not directly applicable to this compound due to the significant impact that small structural modifications can have on a molecule's ADME profile. nih.gov Future research is required to characterize these crucial parameters for this specific compound and its efficacious analogues to ascertain their potential for further development.

Computational and Theoretical Investigations of 8 Methyl 2 O Tolyl Imidazo 1,2 a Pyridine Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to understand how a ligand, such as an imidazo[1,2-a]pyridine (B132010) derivative, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations are crucial for predicting how imidazo[1,2-a]pyridine derivatives, including the 8-methyl-2-(o-tolyl) variant, bind within the active site of a target protein. These simulations calculate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and potent interaction.

For instance, in studies involving novel imidazo[1,2-a]pyridine hybrids targeting human LTA4H, docking simulations revealed specific binding modes and affinities. One derivative, HB7, exhibited a strong binding affinity with a docking score of -11.237 kcal/mol, significantly better than the original ligand's score of -6.908 kcal/mol. chemmethod.com Similarly, in a study targeting an oxidoreductase enzyme implicated in breast cancer, a different imidazo[1,2-a]pyridine derivative showed a high binding energy of -9.207 kcal/mol. researchgate.netasianpubs.org These studies identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the ligand, anchoring it within the active site. For example, interactions with residues such as His 222, Tyr 216, and Lys 270 have been noted for some derivatives. researchgate.netasianpubs.org

The table below summarizes representative docking simulation results for various imidazo[1,2-a]pyridine derivatives against different biological targets, illustrating the prediction of binding affinities and key interactions.

Compound SeriesTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Imidazo[1,2-a]pyridine Hybrid HB7Human LTA4H (3U9W)-11.237ND2 ASN 1500, TYR 1267, HIS 1295 chemmethod.com
Imidazo[1,2-a]pyridine Derivative 'C'Oxidoreductase-9.207His 222, Tyr 216, Lys 270 researchgate.netasianpubs.org
Imidazo[1,2-a]pyridine Hybrid HB1Human LTA4H (3U9W)-9.955Asn A1291, Lys A1565 chemmethod.com
Imidazo[1,2-a]pyridine Hybrid HB9Human LTA4H (3U9W)-10.697Not Specified chemmethod.com

Docking studies are pivotal for understanding structure-activity relationships (SAR), explaining how small changes in a molecule's structure can significantly impact its biological activity. For the imidazo[1,2-a]pyridine scaffold, SAR analysis helps to identify which functional groups at specific positions are crucial for target binding.

A key example involves the substitution at the 8-position of the imidazo[1,2-a]pyridine ring. In a study on inhibitors of the FLT3 kinase, molecular modeling revealed that the nitrogen atom (N-1) of the imidazo[1,2-a]pyridine core forms a critical hydrogen bond with the amino acid residue Cys694. nih.gov The introduction of a methyl group at the 8-position, as in 8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine, was predicted to increase the distance between N-1 and Cys694. nih.gov This steric hindrance would disrupt or completely prevent the formation of this crucial hydrogen bond, leading to a significant loss of binding affinity and, consequently, a complete loss of inhibitory activity. nih.gov This finding demonstrates how docking can rationalize the detrimental effect of a seemingly minor structural modification.

Furthermore, the nature and position of the aryl group at the 2-position (the o-tolyl group in this case) also influence activity. Docking simulations show that this group often fits into a hydrophobic pocket of the target's active site, and its substitution pattern can fine-tune the binding affinity through van der Waals and hydrophobic interactions. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked ligand-protein complex in a simulated physiological environment. nih.gov

For imidazo[1,2-a]pyridine derivatives, MD simulations can confirm whether the binding pose predicted by docking is stable over a period of nanoseconds. nih.gov These simulations track parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone. A stable RMSD value over time suggests that the ligand remains securely bound in its initial docked conformation and that the complex is stable. chemmethod.com Such studies have confirmed the stable interactions of various imidazo[1,2-a]pyridine derivatives within the active sites of their targets, reinforcing the predictions made by docking. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, such as orbital energies, charge distribution, and molecular reactivity. These methods provide deep insights into the intrinsic properties of the this compound scaffold.

Quantum chemical calculations can elucidate the mechanisms of chemical reactions. For the synthesis of the imidazo[1,2-a]pyridine core, theoretical studies can model the transition states and intermediates of reactions, such as the one-pot multicomponent reaction between 2-aminopyridine (B139424), an aldehyde, and a cyanide source. researchgate.net These calculations help to understand the feasibility of different reaction pathways, predict the most likely mechanism, and rationalize the observed product yields and regioselectivity. By mapping the energy landscape of the reaction, researchers can optimize conditions to improve synthetic efficiency. researchgate.net

A powerful application of quantum chemistry is the prediction of spectroscopic properties. DFT calculations can accurately compute the theoretical ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption wavelengths for molecules like this compound. nih.govacs.org

These theoretical spectra are then compared with experimental data obtained from NMR, FT-IR, and UV-Vis spectroscopy. A strong correlation between the calculated and experimental spectra serves as a powerful tool for structural confirmation and assignment of signals. nih.govacs.org For example, DFT calculations can help assign specific protons and carbons in complex NMR spectra and identify the vibrational modes corresponding to specific peaks in an IR spectrum. nih.govacs.org This synergy between theoretical prediction and experimental characterization is invaluable for unambiguously confirming the structure of newly synthesized compounds.

The table below shows an example of the comparison between experimental and theoretically calculated NMR chemical shifts for a related imidazo[1,2-a]pyrimidine (B1208166) derivative, highlighting the accuracy of quantum chemical predictions.

NucleusSignal GroupExperimental Shift (ppm)Theoretical (DFT) Shift (ppm)Reference
¹³CImine (N=CH)155.89151.15 nih.gov
¹³CPyrimidine Ring150.18153.52 nih.gov
¹³CPyrimidine Ring131.09136.01 nih.gov
¹HImine (N=CH)8.889.06 nih.gov
¹HPyrimidine Ring8.638.91 nih.gov

Future Research Directions and Translational Perspectives for 8 Methyl 2 O Tolyl Imidazo 1,2 a Pyridine

Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity

A critical step in translating the potential of 8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine into tangible therapeutic benefits is the design and synthesis of novel analogues. The goal of such a program would be to systematically probe the structure-activity relationships (SAR) to enhance both potency against desired biological targets and selectivity over off-targets.

Future synthetic efforts should focus on modifications at several key positions of the imidazo[1,2-a]pyridine (B132010) core. For instance, functionalization of the 3-position is a well-established strategy for modulating the biological activity of this scaffold. rsc.org Additionally, exploring alternative substituents on the o-tolyl ring and modifications of the 8-methyl group could yield compounds with improved pharmacological profiles. For example, the introduction of fluorine atoms can enhance metabolic stability and bioavailability. nih.gov

A hypothetical SAR study could explore the following modifications to the parent structure of this compound:

Modification Site Proposed Substituents Rationale for Modification
Imidazo[1,2-a]pyridine C-3 positionSmall alkyl groups, halogens, amidesTo probe for key interactions in the binding pocket of a target protein.
o-Tolyl ringMethoxy (B1213986), trifluoromethyl, cyano groupsTo modulate electronic properties and metabolic stability.
8-Methyl groupHydroxymethyl, fluoromethyl, aminomethylTo introduce hydrogen bonding capabilities and alter steric hindrance.

Systematic synthesis and screening of these analogues will be crucial for identifying compounds with superior therapeutic potential.

Exploration of New Biological Targets and Therapeutic Applications

The imidazo[1,2-a]pyridine scaffold has been associated with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. benthamdirect.comnih.gov A key future direction for this compound is to screen it and its novel analogues against a diverse panel of biological targets to uncover new therapeutic applications.

Given the known activities of related compounds, promising areas for investigation include:

Oncology : Many imidazo[1,2-a]pyridine derivatives have shown potent activity against various cancer cell lines by inhibiting key signaling pathways such as the PI3K/AKT/mTOR pathway. nih.gov Screening against a panel of kinases, such as c-Met and Nek2, which are known targets for this scaffold, would be a logical starting point. documentsdelivered.comnih.gov

Infectious Diseases : The imidazo[1,2-a]pyridine core is present in compounds with significant activity against Mycobacterium tuberculosis and various protozoa. rsc.orgnih.gov Evaluation against drug-resistant strains of bacteria and other pathogens could reveal novel anti-infective agents.

Neuroscience : The structural similarity to marketed drugs like zolpidem suggests potential activity on central nervous system targets, such as GABA-A receptors. wikipedia.org Investigating its potential as a modulator of neuroinflammation or as a ligand for detecting β-amyloid plaques could open new avenues for treating neurodegenerative diseases. acs.org

A summary of potential biological targets for this compound based on the activities of related compounds is presented below:

Therapeutic Area Potential Biological Target Rationale
OncologyPI3Kα, c-Met, VEGFR, Nek2Imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against these kinases. benthamdirect.comnih.govdocumentsdelivered.comnih.gov
Infectious DiseasesM. tuberculosis QcrB, InhAThe scaffold is a known inhibitor of key enzymes in M. tuberculosis. rsc.org
NeuroscienceGABA-A Receptors, β-Amyloid PlaquesStructural similarity to existing CNS drugs and demonstrated affinity of related compounds. wikipedia.orgacs.org

Advanced Mechanistic Investigations at the Molecular Level

A thorough understanding of how this compound and its analogues interact with their biological targets is essential for rational drug design. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms at the molecular level.

Experimental approaches could include X-ray crystallography to determine the binding mode of the compounds in the active site of their target proteins. Biochemical assays will be necessary to quantify their inhibitory activity and to understand their mechanism of inhibition (e.g., competitive, non-competitive).

Computational studies , such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding interactions and help to rationalize the observed SAR. nih.gov These in silico methods can predict how different substituents on the imidazo[1,2-a]pyridine core might influence binding affinity and selectivity, thereby guiding the design of more potent and specific inhibitors. For example, docking studies could reveal key hydrogen bonds or hydrophobic interactions that are critical for activity.

Development of Novel Synthetic Methodologies for Sustainable Production

The advancement of this compound from a laboratory curiosity to a potential therapeutic agent will require efficient and sustainable synthetic methods. While classical methods for the synthesis of imidazo[1,2-a]pyridines, such as the condensation of 2-aminopyridines with α-haloketones, are well-established, there is a growing need for greener and more efficient alternatives. bio-conferences.org

Future research should focus on the development of novel synthetic routes that offer advantages such as:

Reduced environmental impact : Utilizing greener solvents like water or employing catalyst-free conditions. acs.orgthieme-connect.com

Improved scalability : Developing protocols that are amenable to large-scale production for potential clinical and commercial development.

Recent advances in synthetic organic chemistry, such as copper-catalyzed domino reactions and ultrasound-assisted synthesis, offer promising avenues for the sustainable production of this compound and its analogues. thieme-connect.comacs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers significant potential for accelerating the development of this compound. researchgate.netmednexus.org These computational tools can be applied in several key areas:

Predictive Modeling : ML algorithms can be trained on existing data for imidazo[1,2-a]pyridine derivatives to build quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the biological activity of newly designed analogues, allowing for the prioritization of the most promising compounds for synthesis.

De Novo Design : Generative AI models can design novel imidazo[1,2-a]pyridine derivatives with desired properties, such as high potency and low toxicity. These models can explore a vast chemical space to identify novel structures that may not be conceived through traditional medicinal chemistry approaches.

ADMET Prediction : AI-powered tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. researchgate.net This allows for the early identification of candidates with unfavorable pharmacokinetic or safety profiles, reducing the likelihood of late-stage failures.

By leveraging AI and ML, the design-synthesize-test-analyze cycle can be significantly expedited, leading to a more efficient and cost-effective discovery of optimized drug candidates based on the this compound scaffold.

Q & A

Q. How are metabolic stability and toxicity profiles assessed?

  • Methodological Answer : Radiolabeled (¹⁴C/¹³C) analogues track metabolic pathways. Sch 28080 derivatives metabolize to thiocyanate anions, requiring CYP450 inhibition assays to assess hepatic clearance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.